molecular formula C15H21N3 B7572003 n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine

n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine

Cat. No. B7572003
M. Wt: 243.35 g/mol
InChI Key: IHXRREKPFGEMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine, also known as PEA-15, is a small molecule that has been the subject of extensive research in recent years. This compound has been found to have a variety of potential applications in the fields of medicine and biochemistry, and its unique properties make it an attractive target for further study.

Mechanism of Action

The mechanism of action of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine is not fully understood, but it is believed to involve the inhibition of the MAPK/ERK signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth and differentiation, and its dysregulation has been implicated in a number of diseases.
Biochemical and Physiological Effects:
n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has been shown to regulate glucose metabolism and may be useful in the treatment of diabetes. n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has also been found to inhibit the proliferation of cancer cells and may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine as a research tool is its specificity for the MAPK/ERK signaling pathway. This makes it a useful tool for studying the role of this pathway in various cellular processes. However, one limitation of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine. One area of interest is the development of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine-based therapies for the treatment of various diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine, which could lead to a better understanding of the role of the MAPK/ERK signaling pathway in health and disease. Finally, further research is needed to optimize the synthesis and formulation of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine for use in experimental settings.

Synthesis Methods

The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine involves several steps, beginning with the reaction of 1-bromo-3-phenylpropane with 1H-pyrazole to form the intermediate 2-(1H-pyrazol-1-yl)ethyl-3-phenylpropanenitrile. This intermediate is then reduced to the corresponding amine using lithium aluminum hydride, and the final product is obtained by reacting the amine with 4-phenylbutan-2-one.

Scientific Research Applications

N-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has been the subject of numerous scientific studies, and its potential applications are wide-ranging. In the field of medicine, n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has been found to have anti-inflammatory properties and may be useful in the treatment of a variety of conditions, including cancer, diabetes, and cardiovascular disease. In addition, n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

4-phenyl-N-(2-pyrazol-1-ylethyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-14(8-9-15-6-3-2-4-7-15)16-11-13-18-12-5-10-17-18/h2-7,10,12,14,16H,8-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXRREKPFGEMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.